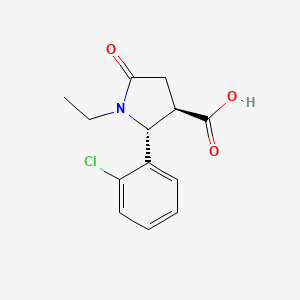

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid

CAS No.: 1175848-28-8

Cat. No.: VC2535555

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175848-28-8 |

|---|---|

| Molecular Formula | C13H14ClNO3 |

| Molecular Weight | 267.71 g/mol |

| IUPAC Name | (2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1 |

| Standard InChI Key | YRCZONGBUJPEGY-SKDRFNHKSA-N |

| Isomeric SMILES | CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl |

| SMILES | CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |

| Canonical SMILES | CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |

Introduction

Chemical Properties and Structure

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid possesses several key functional groups that define its chemical behavior and potential biological interactions. The compound contains a pyrrolidine ring with a ketone at position 5, a carboxylic acid at position 3, a 2-chlorophenyl group at position 2, and an ethyl group attached to the nitrogen atom. These structural features contribute to its physical and chemical properties, as well as its potential biological activities.

The detailed chemical properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 1175848-28-8 |

| Molecular Formula | C13H14ClNO3 |

| Molecular Weight | 267.71 g/mol |

| IUPAC Name | (2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1 |

| Standard InChIKey | YRCZONGBUJPEGY-SKDRFNHKSA-N |

| Isomeric SMILES | CCN1C@HC2=CC=CC=C2Cl |

| PubChem Compound | 18525444 |

The structure of the compound contains a pyrrolidine ring with specific stereochemistry. The 2R configuration at position 2 indicates that the 2-chlorophenyl group is oriented in a specific spatial arrangement, while the 3R configuration at position 3 specifies the orientation of the carboxylic acid group. These stereochemical features are critical for potential biological activity, as different stereoisomers of the same compound can exhibit vastly different biological properties.

The 2-chlorophenyl group attached to the pyrrolidine ring contributes to the compound's lipophilicity, potentially enhancing its membrane permeability. The carboxylic acid functional group at position 3 introduces an acidic moiety that can participate in hydrogen bonding and ionic interactions with biological targets. The ethyl group attached to the nitrogen atom of the pyrrolidine ring may influence the compound's distribution and pharmacokinetic properties .

Limitations and Future Research Directions

Current Limitations

The primary limitation in our understanding of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is the scarcity of specific research focused on this particular compound. While basic chemical properties are available, detailed information about its biological activities, mechanism of action, pharmacokinetics, and toxicological profile is lacking in the available literature.

Additionally, the stereochemical complexity of the molecule presents challenges for synthesis, potentially limiting its widespread availability for research purposes. The specific (2R,3R) configuration requires stereoselective synthesis methods, which may be more resource-intensive than non-stereoselective approaches.

Future Research Directions

Several promising directions for future research on this compound can be identified:

-

Comprehensive biological activity screening to determine its potential therapeutic applications, focusing initially on anticancer and antimicrobial properties based on findings from related compounds

-

Structure-activity relationship studies to understand how modifications to different parts of the molecule affect its biological properties

-

Investigation of potential derivatization pathways, such as incorporating hydrazone moieties, to develop compounds with enhanced biological activities

-

Development of improved synthetic routes that enable more efficient stereoselective synthesis

-

Detailed mechanistic studies to understand how the compound interacts with biological targets if biological activity is identified

-

Exploration of potential synergistic effects when combined with established therapeutic agents

-

Computational studies to predict potential binding sites and interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume